N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

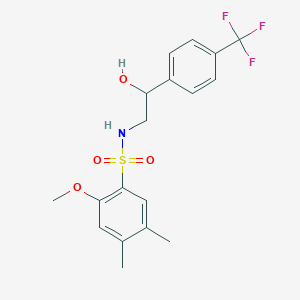

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS: 1351659-99-8) is a sulfonamide derivative with the molecular formula C₁₈H₂₀F₃NO₄S and a molecular weight of 403.4 g/mol . Its structure features:

- A benzenesulfonamide core substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4 and 3.

- A 2-hydroxyethyl chain linked to the sulfonamide nitrogen, terminating in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the hydroxyethyl moiety may improve solubility compared to non-polar analogs. Limited physicochemical data (e.g., melting point, solubility) are available, highlighting a gap in characterization .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO4S/c1-11-8-16(26-3)17(9-12(11)2)27(24,25)22-10-15(23)13-4-6-14(7-5-13)18(19,20)21/h4-9,15,22-23H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEGREIJQKHCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative notable for its potential biological activities. This compound, characterized by its complex structure, has garnered interest in medicinal chemistry due to its diverse applications and effects on biological systems.

Chemical Structure and Properties

- IUPAC Name : N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

- Molecular Formula : C17H18F3NO4S

- Molecular Weight : 389.4 g/mol

- CAS Number : 1351587-13-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with a similar structural framework have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of sulfonamides can effectively target tumor cells, leading to reduced viability in vitro and in vivo models.

2. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Experimental data suggest that this compound may inhibit the activation of NF-kB, a key regulator in inflammatory responses .

3. Antibacterial Activity

Similar compounds have demonstrated antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes. In vitro studies have shown that certain benzenesulfonamides can effectively combat Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor efficacy of a related sulfonamide derivative in a mouse model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and weight compared to control groups. Histological analysis showed significant apoptosis in tumor tissues treated with the sulfonamide.

Case Study 2: Inhibition of Inflammatory Markers

In a controlled trial involving inflammatory bowel disease models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples. This suggests a potent anti-inflammatory effect that could be beneficial in managing chronic inflammatory conditions .

Research Findings

| Study Type | Biological Activity | Findings |

|---|---|---|

| In Vitro Antitumor | Breast Cancer Cells | Dose-dependent inhibition of cell growth |

| In Vivo Antibacterial | Gram-positive Bacteria | Significant reduction in bacterial load |

| Anti-inflammatory Trial | Inflammatory Bowel Disease | Decreased TNF-alpha and IL-6 levels |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

*Estimated based on molecular formulas in references.

Key Observations:

Sulfonamide Core vs. Heterocyclic Modifications: The target compound retains a simple benzenesulfonamide backbone, whereas analogs in incorporate 1,2,4-triazole or hydrazinecarbothioamide moieties, which introduce additional hydrogen-bonding sites (e.g., -C=S, -NH-) .

Substituent Effects: The trifluoromethyl group in the target compound is shared with analogs but absent in derivatives (which use halogens like Cl/Br). -CF₃ enhances electron-withdrawing effects and metabolic resistance compared to halogens .

Spectroscopic Features:

- IR Spectroscopy :

- NMR :

Pharmacological and Physicochemical Implications

- ’s halogenated derivatives (Cl/Br) may exhibit higher logP values, while ’s oxazolidinones could balance lipophilicity with polar surface area .

- Hydroxyethyl chains are susceptible to glucuronidation, a metabolic pathway absent in ’s cyclohexenyl-linked compounds .

- Target Selectivity: While highlights challenges in beta-3 adrenoceptor agonist development (e.g., species-specific efficacy), the target compound’s sulfonamide group may favor kinase or protease inhibition over adrenoceptor modulation .

Q & A

Q. Key Challenges :

- Low yields due to steric hindrance from the 4,5-dimethyl and trifluoromethyl groups.

- By-product formation during sulfonamide coupling; purification via column chromatography or recrystallization is critical .

Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm the sulfonamide linkage, methoxy group, and trifluoromethylphenyl environment. Aromatic proton splitting patterns distinguish substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify the molecular ion peak and isotopic pattern matching the molecular formula .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled analogs) to measure affinity for target receptors (e.g., GPCRs or enzymes) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions between the trifluoromethyl group and hydrophobic receptor pockets .

- Metabolic Stability Tests : Incubation with liver microsomes to assess cytochrome P450-mediated degradation, using LC-MS to track metabolite formation .

Advanced: What computational approaches optimize reaction design for this compound?

Answer:

- Quantum Chemical Calculations : Transition state analysis (e.g., DFT at the B3LYP/6-31G* level) to identify energy barriers in sulfonamide bond formation .

- Machine Learning (ML) : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) for yield improvement .

- Reaction Pathway Screening : Using software like Schrödinger’s Jaguar to simulate competing pathways and minimize by-products .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Answer:

Stability Factors :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High pH (>9) | Hydrolysis of sulfonamide bond | Store in neutral buffer (pH 7.4) |

| UV Light | Photooxidation of methoxy group | Use amber vials and inert atmosphere |

| Elevated Temp. | Trifluoromethyl group decomposition | Store at -20°C under nitrogen |

Analytical Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can contradictory data in reaction yields or biological activity be resolved?

Answer:

- Design of Experiments (DOE) : Fractional factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies .

- Statistical Analysis : ANOVA or Tukey’s HSD test to identify significant outliers in biological assays (e.g., IC values) .

- Cross-Validation : Replicate experiments with independent synthetic batches and multiple cell lines/animal models to confirm activity trends .

Advanced: What role do solvent and catalyst choices play in modifying the compound’s reactivity?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyethylamine precursor, improving sulfonamide coupling efficiency .

- Catalysts : Lewis acids (e.g., ZnCl) activate the sulfonyl chloride group, while DMAP accelerates acylation steps .

- Empirical Optimization : Response surface methodology (RSM) to balance reaction rate and purity, with solvent/catalyst combinations as independent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.